SB 525334

Catalog No.
S542628
CAS No.
356559-20-1
M.F
C21H21N5
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 525334

CAS Number

356559-20-1

Product Name

SB 525334

IUPAC Name

6-[2-tert-butyl-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]quinoxaline

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26)

InChI Key

DKPQHFZUICCZHF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-(2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline, SB 525334, SB-525334, SB525334

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3

The exact mass of the compound 6-(2-(tert-Butyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)quinoxaline is 343.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB 525334 (CAS 356559-20-1) is a highly potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β1 (TGF-β1) receptor, activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of ALK5, it prevents the phosphorylation and subsequent nuclear translocation of SMAD2/3, effectively blocking TGF-β1-responsive gene transcription . Originally developed by GlaxoSmithKline, this compound has become a critical procurement choice for laboratories modeling pulmonary arterial hypertension (PAH), tissue fibrosis, and mesenchymal tumors due to its established in vivo efficacy and high solubility profile .

Substituting SB 525334 with generic or broad-spectrum ALK inhibitors often leads to confounding experimental artifacts due to off-target inhibition of ALK2, ALK3, and ALK6. These receptors mediate bone morphogenetic protein (BMP) signaling, which regulates distinct cellular processes from the TGF-β pathway. Using a benchmark like SB-431542 or less selective pan-ALK inhibitors can inadvertently suppress BMP signaling, skewing results in stem cell differentiation, osteogenesis, and fibrosis assays . Procuring the highly selective SB 525334 ensures that the observed phenotypic responses are strictly isolated to ALK5/TGF-β1 blockade, safeguarding assay reproducibility .

Enhanced ALK5 (TGF-βRI) Potency vs. Standard Benchmark

SB 525334 demonstrates an ALK5 IC50 of 14.3 nM in cell-free kinase assays . This represents a ~6.5-fold increase in biochemical potency compared to the widely used benchmark SB-431542 (ALK5 IC50 = 94 nM) .

Evidence DimensionALK5 (TGF-βRI) IC50
Target Compound Data14.3 nM
Comparator Or BaselineSB-431542 (94 nM)
Quantified Difference~6.5-fold higher potency
ConditionsCell-free kinase assay (GST-tagged ALK5)

Allows researchers to achieve complete SMAD2/3 blockade at lower working concentrations, minimizing solvent-induced cytotoxicity in sensitive cell lines.

Strict Functional Selectivity Sparing BMP Pathways

While many ALK inhibitors exhibit cross-reactivity across the TGF-β superfamily, SB 525334 is highly selective for ALK5, with strict inactivity against ALK2, ALK3, and ALK6 (IC50 > 10,000 nM). This provides a >700-fold selectivity window over BMP-mediating ALK receptors.

Evidence DimensionALK2/3/6 IC50 (BMP Pathway)
Target Compound Data> 10,000 nM (Inactive)
Comparator Or BaselineBroad-spectrum ALK inhibitors (Active against ALK2/3/6)
Quantified Difference>700-fold selectivity for ALK5 over ALK2/3/6
ConditionsIn vitro kinase selectivity profiling

Ensures that observed phenotypic changes are strictly driven by TGF-β1/ALK5 inhibition without confounding interference from bone morphogenetic protein (BMP) signaling.

In Vivo Processability and Established Dosing Profiles

Unlike strictly in vitro tool compounds, SB 525334 exhibits high solubility (≥20 mg/mL in DMSO) and is highly compatible with standard in vivo formulation vehicles such as PEG300/Tween 80 or corn oil . It has demonstrated robust oral bioavailability and efficacy in rodent models at doses of 10–30 mg/kg/day .

Evidence DimensionIn vivo oral dosing viability
Target Compound DataValidated efficacy at 10–30 mg/kg/day
Comparator Or BaselineStrictly in vitro probes (Poorly soluble/non-bioavailable)
Quantified DifferenceSeamless transition to 30 mg/kg/day oral dosing
ConditionsIn vivo rodent models (PAH and fibrosis)

Streamlines procurement for translational research by providing a compound that transitions seamlessly from in vitro screening to in vivo disease modeling without novel formulation development.

Preclinical Modeling of Pulmonary Arterial Hypertension (PAH)

SB 525334 is a highly validated choice for in vivo PAH models, where oral administration (10-30 mg/kg/day) has been quantitatively proven to reverse pulmonary arterial pressure and inhibit right ventricular hypertrophy .

Renal and Pulmonary Fibrosis Assays

Due to its high potency in blocking SMAD2/3 nuclear localization, it is highly effective for in vitro and in vivo assays measuring the suppression of procollagen α1(I) and plasminogen activator inhibitor-1 (PAI-1) mRNA expression.

Stem Cell and Trophoblast Differentiation Protocols

Its strict inactivity against ALK2/3/6 makes it a critical reagent in differentiation workflows where isolating TGF-β inhibition from BMP signaling is required to prevent off-target lineage skewing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

343.17969569 Da

Monoisotopic Mass

343.17969569 Da

Heavy Atom Count

26

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

6-[2-tert-butyl-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]quinoxaline

Dates

Last modified: 08-15-2023
1: Ramdas V, McBride M, Denby L, Baker AH. Canonical Transforming Growth Factor-β Signaling Regulates Disintegrin Metalloprotease Expression in Experimental Renal Fibrosis via miR-29. Am J Pathol. 2013 Dec;183(6):1885-96. doi: 10.1016/j.ajpath.2013.08.027. Epub 2013 Oct 6. PubMed PMID: 24103556.
2: Ying WZ, Aaron KJ, Sanders PW. Transforming growth factor-β regulates endothelial function during high salt intake in rats. Hypertension. 2013 Nov;62(5):951-6. doi: 10.1161/HYPERTENSIONAHA.113.01835. Epub 2013 Sep 16. PubMed PMID: 24041947.
3: Walshe TE, dela Paz NG, D'Amore PA. The role of shear-induced transforming growth factor-β signaling in the endothelium. Arterioscler Thromb Vasc Biol. 2013 Nov;33(11):2608-17. doi: 10.1161/ATVBAHA.113.302161. Epub 2013 Aug 22. PubMed PMID: 23968981.
4: Peng R, Sridhar S, Tyagi G, Phillips JE, Garrido R, Harris P, Burns L, Renteria L, Woods J, Chen L, Allard J, Ravindran P, Bitter H, Liang Z, Hogaboam CM, Kitson C, Budd DC, Fine JS, Bauer CM, Stevenson CS. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease. PLoS One. 2013;8(4):e59348. doi: 10.1371/journal.pone.0059348. Epub 2013 Apr 2. PubMed PMID: 23565148; PubMed Central PMCID: PMC3614979.
5: Kim YJ, Hwang JS, Hong YB, Bae I, Seong YS. Transforming growth factor beta receptor I inhibitor sensitizes drug-resistant pancreatic cancer cells to gemcitabine. Anticancer Res. 2012 Mar;32(3):799-806. PubMed PMID: 22399597; PubMed Central PMCID: PMC3508670.
6: Le Roux-Goglin E, Varon C, Spuul P, Asencio C, Mégraud F, Génot E. Helicobacter infection induces podosome assembly in primary hepatocytes in vitro. Eur J Cell Biol. 2012 Mar;91(3):161-70. doi: 10.1016/j.ejcb.2011.11.003. Epub 2012 Feb 3. PubMed PMID: 22306377.
7: Thomas M, Docx C, Holmes AM, Beach S, Duggan N, England K, Leblanc C, Lebret C, Schindler F, Raza F, Walker C, Crosby A, Davies RJ, Morrell NW, Budd DC. Activin-like kinase 5 (ALK5) mediates abnormal proliferation of vascular smooth muscle cells from patients with familial pulmonary arterial hypertension and is involved in the progression of experimental pulmonary arterial hypertension induced by monocrotaline. Am J Pathol. 2009 Feb;174(2):380-9. doi: 10.2353/ajpath.2009.080565. Epub 2008 Dec 30. PubMed PMID: 19116361; PubMed Central PMCID: PMC2630548.
8: Laping NJ, Everitt JI, Frazier KS, Burgert M, Portis MJ, Cadacio C, Gold LI, Walker CL. Tumor-specific efficacy of transforming growth factor-beta RI inhibition in Eker rats. Clin Cancer Res. 2007 May 15;13(10):3087-99. PubMed PMID: 17505012.
9: Higashiyama H, Yoshimoto D, Kaise T, Matsubara S, Fujiwara M, Kikkawa H, Asano S, Kinoshita M. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis. Exp Mol Pathol. 2007 Aug;83(1):39-46. Epub 2006 Dec 24. PubMed PMID: 17274978.
10: Grygielko ET, Martin WM, Tweed C, Thornton P, Harling J, Brooks DP, Laping NJ. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005 Jun;313(3):943-51. Epub 2005 Mar 15. PubMed PMID: 15769863.

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